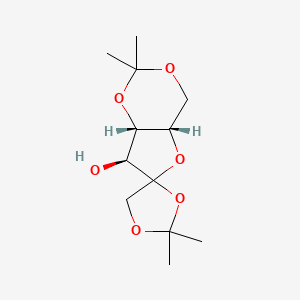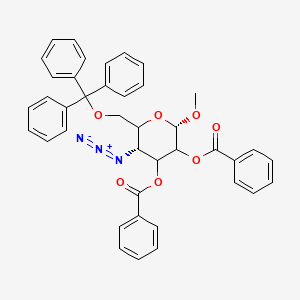
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is a type of poly(pyrazolyl)borate ligand . These ligands were first described by Trofimenko in the 1960s and have been used in a variety of applications, including as enzymatic models, for the development of new materials, and as catalysts in reactions .
Molecular Structure Analysis
The molecular formula of Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is C21H34BN6O3Tl. The structure of this compound allows for the fine-tuning of the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .Chemical Reactions Analysis
Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Mécanisme D'action
The success of poly(pyrazolyl)borate ligands resides in the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings . This allows for the development of metal complexes with vacant coordination positions, opening the door to develop catalytic processes .
Safety and Hazards
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt may cause eye and skin irritation . Ingested thallium compounds are extremely toxic, causing convulsions, coma, conjunctivitis, runny nose, polyneuritis, motor and sensory peripheral neuropathy, encephalopathy, arterial hypertension, rapid heart rate, and skin eruptions . It is also fatal if inhaled and toxic to aquatic life with long-lasting effects .
Orientations Futures
The synthesis of poly(pyrazolyl)borates is a field of ongoing research. Despite the more than 4200 crystal structures of this type of complexes that have been described, the simultaneous pyrazole decoration with bulky and electron-withdrawing substituents has not been possible to date . Future research may focus on overcoming these limitations and expanding the scope of functional groups that can be incorporated into these ligands .
Propriétés
InChI |
InChI=1S/C21H33BN6O3.Tl/c1-19(2,3)16-10-13-26(23-16)29-22(30-27-14-11-17(24-27)20(4,5)6)31-28-15-12-18(25-28)21(7,8)9;/h10-15H,1-9H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGSEPHCDANZHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=CC(=N1)C(C)(C)C)(ON2C=CC(=N2)C(C)(C)C)ON3C=CC(=N3)C(C)(C)C.[Tl+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN6O3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



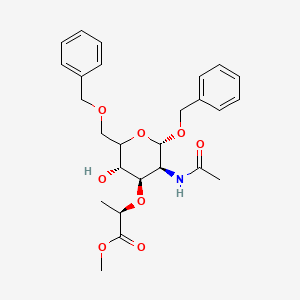


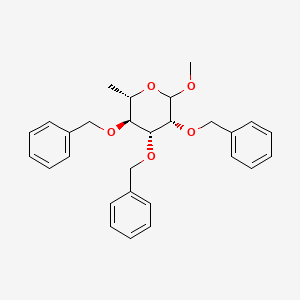
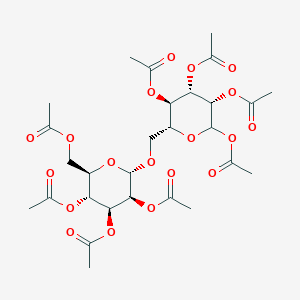
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

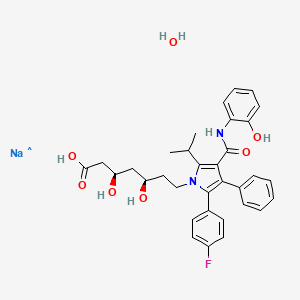
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
